N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the ethyl group and the carboxamide moiety.
Oxidation Reactions: Final steps may include oxidation reactions to form the pyridazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production, focusing on cost-effectiveness and yield optimization. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: Oxidation reactions are crucial in forming the pyridazine ring.
Reduction: Reduction reactions may be employed to modify functional groups or intermediates.
Substitution: Nucleophilic substitution reactions are used to introduce various substituents on the pyrazole and pyridazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole and pyridazine rings, which can be further modified for specific applications.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It has shown potential as a lead compound in drug discovery, particularly in the development of antileishmanial and antimalarial agents.
Agriculture: Its derivatives may be used as agrochemicals, such as herbicides and insecticides.
Materials Science: The compound's unique structure makes it suitable for use in advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: This compound shares a similar pyrazole and pyridazine structure but has different substituents.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide: Another related compound with a pyrazole core and a benzamide group.
Uniqueness: The uniqueness of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and structural features, which contribute to its distinct biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-17(14-6-4-3-5-7-14)13(2)23(22-12)11-10-19-18(25)15-8-9-16(24)21-20-15/h3-9H,10-11H2,1-2H3,(H,19,25)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSJUXTXAAMRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NNC(=O)C=C2)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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